Home > Products > Screening Compounds P22588 > 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one
1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one - 169547-80-2

1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one

Catalog Number: EVT-1697836
CAS Number: 169547-80-2
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1,3-Benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one

  • Compound Description: This compound features a 1,3-benzothiazole ring system replacing the 1,3-benzodioxole present in the main compound. The paper focuses on its crystal structure, Hirshfeld surface analysis, interaction energy, and DFT studies. []

4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives

  • Compound Description: This group of compounds features a 1,3-dihydro-2H-imidazol-2-one core structure, sharing this structural feature with the main compound. The research focuses on their synthesis through a green, microwave-assisted multi-component reaction and investigates their potential biological activities. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

  • Compound Description: This set of compounds comprises an oxazolidinone ring system, differing from the imidazolidin-2-one found in the main compound. The paper describes their synthesis and evaluation as potent antimicrobial agents. []

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

  • Compound Description: This compound, also containing a 1,3-benzodioxole moiety, differs from the main compound in its core structure. The research investigates its synthesis, single crystal X-ray structure, and antimicrobial activity. []
Overview

1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one, also known as BIIM, is a heterocyclic organic compound characterized by the presence of both nitrogen and oxygen within its ring structures. The compound features a 1,3-benzodioxole moiety, which is a common functional group in various natural products and pharmaceuticals. Its unique structure contributes to its potential applications in scientific research, particularly in pharmacology due to its psychoactive properties and therapeutic potential.

Source and Classification

The compound is classified as an imidazolidinone, which is a type of heterocyclic compound. It is synthesized from various precursors including 2-amino-5-methoxybenzoic acid and ethyl chloroformate. The synthesis process often involves reactions with diamines or other amine derivatives, showcasing its versatility in organic synthesis. The classification of BIIM falls under the broader category of benzodioxole derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one can be achieved through several methods:

  1. Reaction with Ethyl Chloroformate: This method involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl chloroformate in the presence of a diamine. The reaction typically occurs at room temperature and results in the formation of the desired imidazolidinone.
  2. Recrystallization and Purification: Post-synthesis, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound from reaction by-products.

These methods have been optimized to enhance yield and selectivity, with some studies reporting good to high yields under specific conditions, such as using trifluroacetic acid as a catalyst during reflux .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one consists of a five-membered imidazolidinone ring fused with a 1,3-benzodioxole group. The connection between these two structures occurs through a carbon atom on the imidazolidinone ring that links to position 5 of the benzodioxole ring.

Key structural data includes:

  • Molecular Formula: C11_{11}H10_{10}N2_{2}O3_{3}
  • Molecular Weight: Approximately 218.21 g/mol
  • Functional Groups: Imidazolidinone and methylenedioxyphenyl groups.

The presence of these functional groups suggests potential reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one can be explored through various reactions:

  1. Nucleophilic Substitution: The imidazolidinone ring can undergo nucleophilic attack by various nucleophiles, leading to substituted derivatives.
  2. Cyclization Reactions: Under acidic conditions, the compound may participate in cyclization reactions that could yield more complex heterocycles.
  3. Psychopharmacological Activity: Some derivatives have been evaluated for their psychoactive effects, indicating that modifications to the structure can influence biological activity .

These reactions highlight the compound's potential for further modification to enhance its therapeutic properties.

Mechanism of Action

Process and Data

The mechanism of action for 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one involves its interaction with neurotransmitter systems in the brain. Research indicates that certain derivatives may exhibit entactogenic effects, influencing mood and perception without causing hallucinations.

The proposed mechanism includes:

  • Interaction with serotonin receptors.
  • Modulation of dopamine levels.

This mechanism suggests that the compound could be valuable in psychotherapy or as an adjunct treatment for mood disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Likely soluble in organic solvents due to its aromatic nature.
  • Stability: Expected to be stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Further studies are needed to characterize these properties comprehensively.

Applications

Scientific Uses

1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one has garnered interest in various scientific fields:

  1. Pharmacology: Potential use as a psychoactive agent with therapeutic implications in treating mood disorders.
  2. Synthetic Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
  3. Biological Research: Evaluation of its effects on neurotransmitter systems could lead to new insights into drug development for psychiatric conditions.
Introduction to Heterocyclic Pharmacophores in Medicinal Chemistry

Heterocyclic compounds form the cornerstone of modern pharmaceutical design, with nitrogen-containing heterocycles representing a particularly privileged structural class due to their prevalence in natural products and synthetic bioactive molecules. These scaffolds offer unparalleled versatility in drug discovery, primarily through their ability to modulate key physicochemical properties—including solubility, lipophilicity, hydrogen-bonding capacity, and metabolic stability—which directly influence pharmacokinetic profiles and target engagement efficiency [2]. Statistical analyses reveal that over 85% of all biologically active chemical entities incorporate a heterocyclic framework, underscoring their indispensable role in expanding drug-like chemical space and driving therapeutic innovation [2]. Within this diverse landscape, fused bicyclic systems combining aromatic and heteroaliphatic rings have emerged as high-value templates for rational drug design, enabling precise three-dimensional positioning of pharmacophoric elements while maintaining favorable drug-likeness parameters. The molecular hybridization of complementary heterocyclic units, such as imidazolidin-2-one and 1,3-benzodioxole, represents a sophisticated strategy to engineer novel bioactive compounds with optimized target affinity and selectivity profiles. It is within this context that the hybrid scaffold 1-(1,3-benzodioxol-5-yl)imidazolidin-2-one (CAS 169547-80-2) emerges as a structurally unique entity warranting detailed investigation for its potential pharmacological applications [4].

Role of Imidazolidin-2-one Scaffolds in Bioactive Molecule Design

The imidazolidin-2-one core—a saturated derivative of imidazole featuring a urea-type carbonyl—confers distinctive hydrogen-bonding capabilities and conformational rigidity that enhance molecular recognition against biological targets. This scaffold serves as a versatile bioisostere for peptide bonds, amides, and other planar pharmacophores, enabling improved metabolic stability while maintaining target affinity [6] [9]. Its synthetic accessibility through cyclocondensation, multicomponent reactions, and transition metal-catalyzed processes further elevates its utility in medicinal chemistry campaigns. The ring system's inherent polarity contributes favorably to aqueous solubility, while its nitrogen atoms serve as versatile vectors for functional group diversification, facilitating structure-activity relationship (SAR) optimization [6].

Table 1: Therapeutic Applications of Representative Imidazolidin-2-one Derivatives

Compound NameTherapeutic AreaBiological Target/ActivityReference
EmicerfontEndocrinologyCorticotropin-releasing factor type 1 receptor antagonist [6]
Imidaprilat (active metabolite)CardiovascularAngiotensin-converting enzyme (ACE) inhibitor [6]
AzlocillinAnti-infectiveExtended-spectrum penicillin antibiotic [6]
DantroleneMuscle relaxantRyanodine receptor antagonist [6]
Nutlin derivativesOncologyp53-MDM2 interaction inhibitors [9]
PF-03596051Pain/InflammationCannabinoid receptor CB2 agonist [9]

Recent synthetic advances have expanded access to enantiopure imidazolidin-2-ones, crucial given the profound influence of stereochemistry on pharmacological activity. For instance, pseudo-multicomponent protocols utilizing trans-(R,R)-diaminocyclohexane enable efficient construction of chiral 1,3-disubstituted imidazolidin-2-ones through sequential Schiff base formation, reduction, and cyclization with carbonyldiimidazole (CDI), achieving yields of 55-81% [6]. This methodological innovation addresses previous challenges in controlling stereoselectivity and provides robust access to complex molecular architectures under sustainable reaction conditions. The scaffold's therapeutic versatility is evidenced by its presence in FDA-approved drugs spanning diverse indications: emicerfont (CRF1 receptor antagonist for Cushing's syndrome), imidapril (ACE inhibitor for hypertension), azlocillin (β-lactam antibiotic), and dantrolene (skeletal muscle relaxant targeting ryanodine receptors) [6]. Particularly noteworthy are p53-MDM2 protein-protein interaction inhibitors like Nutlins, where the imidazolidin-2-one scaffold serves as a conformationally constrained scaffold that effectively mimics α-helical domains, disrupting oncogenic signaling pathways in cancer [9]. Structure-activity relationship studies consistently demonstrate that substitutions at the N1 and N3 positions profoundly influence target selectivity and potency, with aromatic and heteroaromatic substituents often enhancing affinity through complementary π-stacking interactions in target binding pockets.

Structural Significance of 1,3-Benzodioxole Moieties in Drug Discovery

The 1,3-benzodioxole system—a methylenedioxy-bridged bicyclic aromatic scaffold—functions as a metabolically stable bioisostere for catechols and other ortho-dioxygenated benzene derivatives while conferring enhanced membrane permeability and CNS penetrability. This moiety exhibits distinctive electronic properties characterized by electron-rich aromaticity and orthogonal polarity vectors, enabling diverse binding interactions with biological targets [3]. Its natural occurrence in phytochemicals like safrole, myristicin, and apiol historically inspired medicinal chemistry applications, but synthetic derivatives now dominate pharmaceutical development due to improved safety and efficacy profiles [3] [7].

Table 2: Pharmacologically Active 1,3-Benzodioxole Derivatives and Their Applications

Compound Class/NameTherapeutic AreaPrimary Mechanism of ActionReference
Stiripentol derivativesOncologyCytochrome P450 inhibition enhancing drug exposure [7]
Piperonyl-based HDAC inhibitorsEpigenetic cancer therapyHistone deacetylase (HDAC) inhibition [10]
ParoxetinePsychiatry (SSRI)Serotonin reuptake inhibition [3]
5-APB (benzofuran analogue)NeuropharmacologySerotonin receptor modulation [3]
Tadalafil analogueUrologyPDE5 inhibition [3]

The benzodioxole ring demonstrates remarkable metabolic resistance compared to unbridged catechols, primarily due to steric protection of the methylenedioxy group from rapid phase II conjugation. This property has been strategically exploited in drug design, as exemplified by stiripentol—an antiepileptic agent whose benzodioxole moiety confers potent cytochrome P450 (CYP) inhibitory activity. Medicinal chemists have leveraged this property to develop hybrid molecules where benzodioxole derivatives enhance the pharmacokinetic profiles of co-administered drugs [7]. In oncology, organic arsenicals conjugated to benzodioxole metabolic fragments exhibit prolonged blood retention in murine models, significantly enhancing antitumor efficacy against leukemia and solid tumors by sustained inhibition of thioredoxin reductase (TrxR) and induction of oxidative stress-mediated apoptosis [7]. Computational studies reveal that benzodioxole derivatives exhibit favorable binding geometries with epigenetic targets like histone deacetylase (HDAC), where specific derivatives demonstrate superior binding scores (-9.1 kcal/mol) compared to approved drugs like vorinostat (-8.7 kcal/mol) in molecular docking simulations [10]. This target engagement translates to potent biological effects, including cell cycle arrest and reactivation of tumor suppressor genes. The scaffold's versatility in molecular hybridization is further evidenced by its integration into dual pharmacophore agents such as 1,3-benzodioxole-propargyl ether derivatives, which exhibit enhanced HDAC inhibition through simultaneous interaction with catalytic zinc ions and surface recognition domains [10]. Structure-activity relationship analyses consistently identify the methylenedioxy bridge as critical for activity, with electrophilic substituents at the 5-position (propargyl ethers, acrylates) further enhancing target affinity through covalent or polar interactions.

The strategic fusion of imidazolidin-2-one and 1,3-benzodioxole pharmacophores in 1-(1,3-benzodioxol-5-yl)imidazolidin-2-one represents a rational approach to exploit complementary pharmacological properties. This hybrid architecture potentially combines the conformational restraint and hydrogen-bonding capacity of the imidazolidinone with the metabolic stability and membrane permeability of the benzodioxole. Preliminary evidence suggests such molecular hybrids may exhibit enhanced multitarget engagement profiles, though comprehensive pharmacological characterization remains an active research area. The compound's synthetic tractability—potentially via reductive amination of piperonal followed by CDI-mediated cyclization—positions it as a promising lead for further optimization across therapeutic domains including oncology, neurology, and infectious diseases [4] [6].

Properties

CAS Number

169547-80-2

Product Name

1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one

IUPAC Name

1-(1,3-benzodioxol-5-yl)imidazolidin-2-one

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

InChI

InChI=1S/C10H10N2O3/c13-10-11-3-4-12(10)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,11,13)

InChI Key

GFWKDRKAWVLJBG-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1)C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CN(C(=O)N1)C2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.